P-Isopropylcalix[4]arene
CAS No.: 97998-55-5
Cat. No.: VC3824413
Molecular Formula: C40H48O4
Molecular Weight: 592.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97998-55-5 |
|---|---|
| Molecular Formula | C40H48O4 |
| Molecular Weight | 592.8 g/mol |
| IUPAC Name | 5,11,17,23-tetra(propan-2-yl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
| Standard InChI | InChI=1S/C40H48O4/c1-21(2)25-9-29-17-31-11-26(22(3)4)13-33(38(31)42)19-35-15-28(24(7)8)16-36(40(35)44)20-34-14-27(23(5)6)12-32(39(34)43)18-30(10-25)37(29)41/h9-16,21-24,41-44H,17-20H2,1-8H3 |
| Standard InChI Key | UHLRPXXFPYMCAE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
| Canonical SMILES | CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
Introduction
Synthesis and Structural Characterization
Synthetic Methodology
P-Isopropylcalix arene is synthesized via acid- or base-catalyzed condensation of para-isopropylphenol with formaldehyde. The reaction typically yields a mixture of linear and cyclic oligomers, necessitating precise control of stoichiometry, temperature, and catalyst to favor the tetrameric cyclic product . A modified approach using cesium fluoride (CsF) in dimethylformamide (DMF) enhances monoalkylation efficiency, reducing byproducts like syn-1,3-dialkylated derivatives .
Key Reaction Conditions
| Parameter | Detail |
|---|---|
| Starting Materials | Para-isopropylphenol, formaldehyde |
| Catalyst | K<sub>2</sub>CO<sub>3</sub>, CsF |
| Solvent | Acetonitrile, DMF |
| Temperature | 40–100°C |
| Yield | 40–90% (after purification) |
Molecular Structure
X-ray crystallography reveals P-Isopropylcalix arene adopts a cone conformation stabilized by intramolecular hydrogen bonds between phenolic hydroxyl groups . The cavity diameter measures ~4.2 Å, suitable for encapsulating small aromatic guests like toluene . Substituents at the para position (isopropyl groups) enhance hydrophobicity and steric bulk, influencing host-guest selectivity .
Crystallographic Data
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Space Group: P-1
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Unit Cell Parameters:
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a = 12.7 Å, b = 14.3 Å, c = 15.1 Å
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α = 89.5°, β = 78.2°, γ = 85.4°
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Physicochemical Properties
Thermal Stability
P-Isopropylcalix arene exhibits remarkable thermal stability, with a melting point ≥290°C and decomposition above 600°C . Its solvates (e.g., with chloroform) retain stability up to 125°C, outperforming tert-butyl analogues .
Solubility and Reactivity
The compound is sparingly soluble in polar solvents (water, methanol) but dissolves readily in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . The phenolic hydroxyl groups (pK<sub>a</sub> ≈ 9.58) participate in acid-base reactions, enabling functionalization at the upper and lower rims .
Applications in Supramolecular Chemistry
Host-Guest Complexation
P-Isopropylcalix arene forms stable inclusion complexes with neutral molecules (e.g., toluene, hexadiyne) and ions. In one study, it assembled into a 1D coordination polymer by hosting hexadiyne connectors within its cavity, demonstrating potential for molecular network fabrication .
Enzyme Inhibition and Drug Delivery
Derivatives of P-Isopropylcalix arene show promise as enzyme inhibitors. For example, calixarene-peptide conjugates inhibit amyloid-β aggregation, a hallmark of Alzheimer’s disease . Amphiphilic variants self-assemble into micelles for targeted drug delivery, leveraging their hydrophobic cavity to encapsulate chemotherapeutic agents like doxorubicin .
Future Directions
Research priorities include:
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Functionalization Strategies: Developing regioselective methods for upper-rim modifications.
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Biomedical Applications: Expanding studies on anticancer and antiviral activity .
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Environmental Impact: Assessing biodegradation pathways and ecotoxicity.
P-Isopropylcalix arene’s blend of structural rigidity and chemical versatility positions it as a cornerstone in supramolecular science, with untapped potential in nanotechnology and medicine.
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